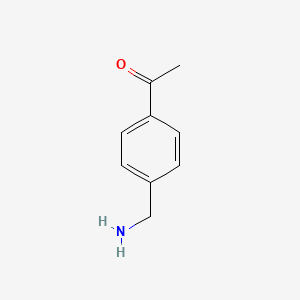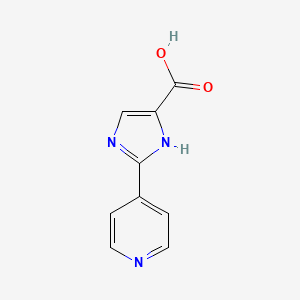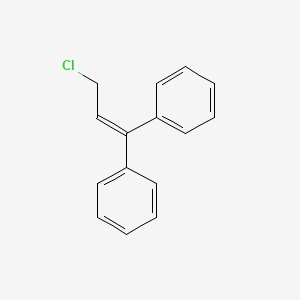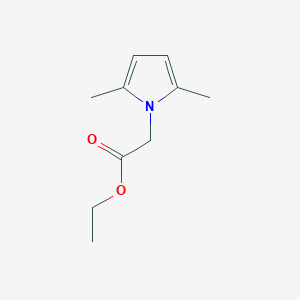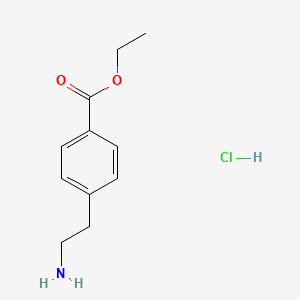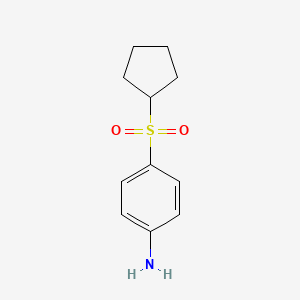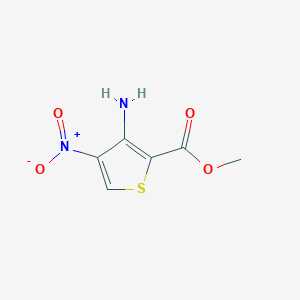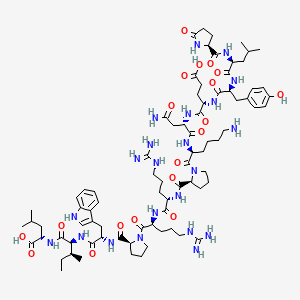
Neurotensin, trp(11)-
Übersicht
Beschreibung
Neurotensin (NT) is an endogenous neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a 13-amino acid peptide that is encoded by the trp(11)- gene and is a member of the trp family. NT is involved in a variety of physiological and pathological processes, including the regulation of pain, anxiety, reward, and learning. It also has been implicated in the development of neurodegenerative diseases. In
Wissenschaftliche Forschungsanwendungen
Analgesia without Hypotension and Hypothermia
- Summary of Application: Neurotensin (NT) exerts its analgesic effects through activation of the G protein-coupled receptors NTS1 and NTS2. This opioid-independent antinociception represents a potential alternative for pain management .
- Methods of Application: Modifications of NT at Tyr11 were made to increase selectivity toward NTS2, complemented by modifications at the N-terminus to impair proteolytic degradation of the biologically active NT(8−13) sequence .
- Results or Outcomes: Replacement of Tyr11 by either 6-OH-Tic or 7-OH-Tic resulted in a significant loss of binding affinity to NTS1 and subsequent NTS2 selectivity. Incorporation of the unnatural amino acid β3hLys at position 8 increased the half-life to over 24 h in plasma .
Neurotensin Antagonist
- Summary of Application: [D-Trp11]-Neurotensin is a neurotensin antagonist in which tyrosine 11 has been substituted by a tryptophan .
- Methods of Application: The substitution led to the incorporation of one or two iodine atoms on the single tyrosine residue in position 3 .
- Results or Outcomes: The product acts as a specific antagonist of Neurotensin in perfused rat hearts but acts as a full agonist in guinea pig atria and rat stomach strips .
Analgesia without Hypotension and Hypothermia
- Summary of Application: Neurotensin (NT) exerts its analgesic effects through activation of the G protein-coupled receptors NTS1 and NTS2. This opioid-independent antinociception represents a potential alternative for pain management .
- Methods of Application: Modifications of NT at Tyr11 were made to increase selectivity toward NTS2, complemented by modifications at the N-terminus to impair proteolytic degradation of the biologically active NT(8−13) sequence .
- Results or Outcomes: Replacement of Tyr11 by either 6-OH-Tic or 7-OH-Tic resulted in a significant loss of binding affinity to NTS1 and subsequent NTS2 selectivity. Incorporation of the unnatural amino acid β3hLys at position 8 increased the half-life to over 24 h in plasma .
Neurotensin Antagonist
- Summary of Application: [D-Trp11]-Neurotensin is a neurotensin antagonist in which tyrosine 11 has been substituted by a tryptophan .
- Methods of Application: The substitution led to the incorporation of one or two iodine atoms on the single tyrosine residue in position 3 .
- Results or Outcomes: The product acts as a specific antagonist of Neurotensin in perfused rat hearts but acts as a full agonist in guinea pig atria and rat stomach strips .
Analgesia without Hypotension and Hypothermia
- Summary of Application: Neurotensin (NT) exerts its analgesic effects through activation of the G protein-coupled receptors NTS1 and NTS2. This opioid-independent antinociception represents a potential alternative for pain management .
- Methods of Application: Modifications of NT at Tyr11 were made to increase selectivity toward NTS2, complemented by modifications at the N-terminus to impair proteolytic degradation of the biologically active NT(8−13) sequence .
- Results or Outcomes: Replacement of Tyr11 by either 6-OH-Tic or 7-OH-Tic resulted in a significant loss of binding affinity to NTS1 and subsequent NTS2 selectivity. Incorporation of the unnatural amino acid β3hLys at position 8 increased the half-life to over 24 h in plasma .
Neurotensin Antagonist
- Summary of Application: [D-Trp11]-Neurotensin is a neurotensin antagonist in which tyrosine 11 has been substituted by a tryptophan .
- Methods of Application: The substitution led to the incorporation of one or two iodine atoms on the single tyrosine residue in position 3 .
- Results or Outcomes: The product acts as a specific antagonist of Neurotensin in perfused rat hearts but acts as a full agonist in guinea pig atria and rat stomach strips .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBQRRWQWIRQR-HDZFXEKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H122N22O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226566 | |
| Record name | Neurotensin, trp(11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1696.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotensin, trp(11)- | |
CAS RN |
75644-95-0 | |
| Record name | Neurotensin, trp(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurotensin, trp(11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



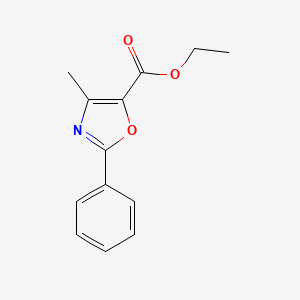
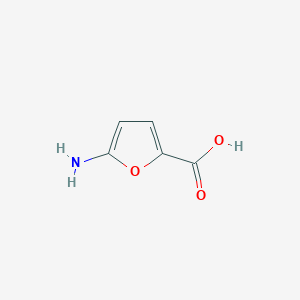
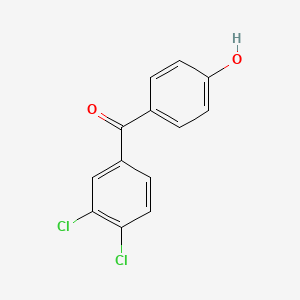
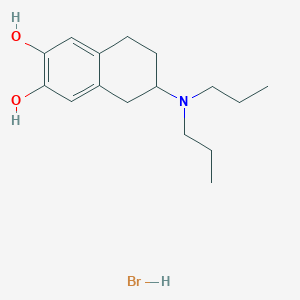
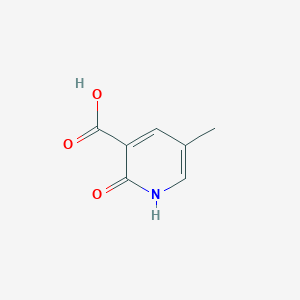
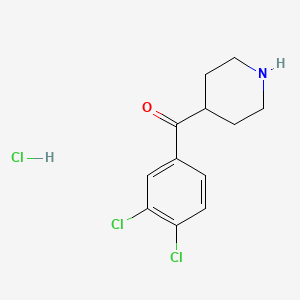
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)
